molecular formula C11H7F2N5O2 B11251968 7-(2,5-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,5-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11251968
M. Wt: 279.20 g/mol
InChI Key: GTOTZAMEXWFAJX-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a tetrazolo[1,5-a]pyrimidine core with a 2,5-difluorophenyl substituent at the 7-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,5-difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a Biginelli-type reaction. This involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Biginelli-type reaction’s simplicity and efficiency suggest it could be adapted for large-scale synthesis. The reaction’s catalyst-free nature and good yields make it an attractive option for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-(2,5-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tetrazolo[1,5-a]pyrimidine core, potentially altering its biological activity.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

7-(2,5-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 7-(2,5-difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the compound’s target .

Comparison with Similar Compounds

Uniqueness: 7-(2,5-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the 2,5-difluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the tetrazolo[1,5-a]pyrimidine core with the difluorophenyl substituent and carboxylic acid group provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H7F2N5O2

Molecular Weight

279.20 g/mol

IUPAC Name

7-(2,5-difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H7F2N5O2/c12-5-1-2-7(13)6(3-5)9-4-8(10(19)20)14-11-15-16-17-18(9)11/h1-4,9H,(H,19,20)(H,14,15,17)

InChI Key

GTOTZAMEXWFAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2C=C(NC3=NN=NN23)C(=O)O)F

Origin of Product

United States

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